2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid
Description
2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid is a fluorinated phenylboronic acid derivative characterized by two fluorine atoms at the 2- and 3-positions of the aromatic ring and a methoxycarbonyl group (-COOCH₃) at the 4-position. This structural configuration confers unique electronic and steric properties, making it valuable in cross-coupling reactions such as the Suzuki-Miyaura reaction, where boronic acids act as nucleophilic partners .
The compound is synthesized via palladium-catalyzed methodologies or direct functionalization of pre-substituted benzene rings, as evidenced by its use in multi-step syntheses of pharmaceutical intermediates (e.g., morpholinoethoxy-substituted benzylamino derivatives in European Patent EP 4 374 877 A2) . Its CAS number is 1402238-29-2, with a reported purity of ≥98% in commercial catalogs .
Properties
IUPAC Name |
(2,3-difluoro-4-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIOTHIAVRFCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)OC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an appropriate fluoro-substituted aromatic compound. The reaction conditions often include the use of boron reagents such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the functional groups on the aromatic ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Reduction: The major products depend on the specific reducing agent and conditions used.
Scientific Research Applications
Organic Synthesis
2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid serves as a crucial synthetic intermediate in the preparation of diverse organic compounds. It is particularly valuable in:
- Suzuki-Miyaura Cross-Coupling Reactions : This compound is utilized to form carbon-carbon bonds by coupling with aryl or vinyl halides in the presence of palladium catalysts. The difluorinated structure can enhance the electronic properties of the resulting compounds, making them more reactive or stable .
- Synthesis of Fluorinated Compounds : The presence of fluorine atoms allows for the selective functionalization of organic molecules, which is beneficial in developing pharmaceuticals and agrochemicals .
Medicinal Chemistry
Boronic acids, including this compound, have shown potential as therapeutic agents due to their ability to interact with biological targets:
- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. This property is crucial for developing drugs targeting diseases such as cancer and diabetes .
- Drug Development : Its derivatives are being explored for their potential use in drug formulations, especially those targeting specific biological pathways due to their selective binding capabilities .
Material Science
The unique properties of this compound make it suitable for applications in advanced materials:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its ability to form stable carbon-boron bonds is particularly advantageous for creating high-performance materials .
- Electronic Components : Due to its electronic properties, it is being investigated for use in electronic devices where fluorinated compounds can improve performance characteristics such as conductivity and stability under various conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
The following analysis compares 2,3-difluoro-4-(methoxycarbonyl)phenylboronic acid with structurally related phenylboronic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs with Fluorine and Methoxycarbonyl Substituents
Key Observations :
- Substituent Position : The 4-methoxycarbonyl group in the target compound distinguishes it from analogs like 2,3-difluoro-5-(methoxycarbonyl)phenylboronic acid, where the ester group occupies the 5-position. This positional shift impacts electronic distribution and steric accessibility, influencing reactivity in cross-coupling reactions .
- Electron-Withdrawing Effects: The combined presence of fluorine and methoxycarbonyl groups increases the boronic acid's Lewis acidity compared to mono-fluorinated or methoxy-substituted analogs (e.g., 4-fluoro-3-methoxyphenylboronic acid) .
Fluorinated Phenylboronic Acids Without Ester Groups
Key Observations :
- Acidity and Solubility: The methoxycarbonyl group in the target compound improves solubility in polar aprotic solvents compared to non-esterified analogs like 2,4-difluorophenylboronic acid .
- Synthetic Utility : Fluorinated analogs without ester groups are often used in simpler coupling reactions, whereas the target compound’s ester functionality allows for post-functionalization (e.g., hydrolysis to carboxylic acids) .
Analogs with Alternative Electron-Withdrawing Groups
Key Observations :
- Reactivity: The cyano group in 3-cyano-5-(methoxycarbonyl)phenylboronic acid further increases acidity but may complicate purification due to higher polarity .
- Stability : The target compound’s ester group offers better hydrolytic stability compared to carboxylic acid derivatives (e.g., 4-carboxy-3-fluorophenylboronic acid) .
Biological Activity
2,3-Difluoro-4-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : C8H7BF2O4
- Molecular Weight : 215.95 g/mol
- CAS Number : 1402238-29-2
The precise mechanism of action for this compound remains under investigation. However, boronic acids are known to interact with various biological targets, including enzymes and receptors, through reversible covalent bonding with hydroxyl groups. The presence of fluorine substituents can enhance the compound's reactivity and stability in aqueous environments, potentially influencing its biological interactions .
Antitumor Activity
Research indicates that boronic acids, including derivatives like this compound, may exhibit antitumor properties. They have been studied for their ability to inhibit proteasomal activity, similar to bortezomib, a well-known proteasome inhibitor used in cancer therapy. This inhibition leads to the accumulation of pro-apoptotic factors and subsequent cancer cell death .
Antimicrobial Activity
Boronic acids have shown promise as antimicrobial agents. Studies suggest that compounds with boron can inhibit bacterial growth by targeting essential bacterial enzymes. The specific activity of this compound against various pathogens is still being explored; however, its structure suggests potential efficacy against gram-positive and gram-negative bacteria .
Case Studies
- Inhibition of Proteasome Activity : A study demonstrated that boronic acids can inhibit the 26S proteasome in cancer cells, leading to increased apoptosis. While specific data on this compound is limited, its structural similarity to established proteasome inhibitors suggests it may possess similar properties .
- Antimicrobial Evaluation : Preliminary evaluations indicate that boronic acid derivatives can effectively inhibit the growth of various bacterial strains. Further studies are needed to quantify the antimicrobial efficacy of this compound specifically against pathogens like Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
